2-[(difluoromethyl)sulfanyl]-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide
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Overview
Description
2-[(difluoromethyl)sulfanyl]-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide is a synthetic organic compound It is characterized by the presence of a difluoromethylthio group, a hydroxypropyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(difluoromethyl)sulfanyl]-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide typically involves multiple steps:
Formation of the difluoromethylthio group: This can be achieved by reacting a suitable precursor with difluoromethylthiolating agents under controlled conditions.
Introduction of the hydroxypropyl group: This step may involve the reaction of a suitable halide with a hydroxypropylating agent.
Formation of the benzamide moiety: This can be done by reacting the intermediate with benzoyl chloride or a similar reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring and the difluoromethylthio group may participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology
Biological assays: The compound could be used in assays to study enzyme activity or receptor binding.
Medicine
Drug development:
Industry
Material science: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-((difluoromethyl)thio)-N-(2-hydroxypropyl)benzamide
- N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide
Uniqueness
The presence of both the difluoromethylthio group and the hydroxypropyl group in the same molecule may confer unique properties, such as enhanced reactivity or specific biological activity, compared to similar compounds.
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O3S/c17-16(18)24-13-6-2-1-5-12(13)15(23)19-9-11(21)10-20-8-4-3-7-14(20)22/h1-8,11,16,21H,9-10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIILSVLQZUUSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(CN2C=CC=CC2=O)O)SC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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